Product packaging for Filipin III(Cat. No.:CAS No. 11078-21-0)

Filipin III

Cat. No.: B038120
CAS No.: 11078-21-0
M. Wt: 654.8 g/mol
InChI Key: IMQSIXYSKPIGPD-BEQBAMTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Filipin III is a potent, fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis. Its primary research value lies in its high-affinity, stoichiometric binding to membrane cholesterol, without forming pores in mammalian cells at standard staining concentrations. This property makes it an indispensable tool for the visualization and qualitative analysis of cholesterol distribution in cellular and model membranes using fluorescence microscopy. This compound is widely utilized to detect cholesterol accumulation in cells, most famously as the definitive histochemical stain for diagnosing Niemann-Pick Disease Type C (NPC), a lysosomal storage disorder characterized by impaired cholesterol trafficking. Furthermore, it is extensively employed in studies investigating lipid raft dynamics, membrane fluidity, and the role of cholesterol in signaling pathways. Researchers also leverage its antifungal properties to explore membrane integrity in yeast and other fungi. When handling this compound, it is crucial to protect it from light to prevent photobleaching and maintain its fluorescence efficacy. This compound is presented as a high-purity reagent to ensure reliable and consistent performance in your fundamental research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H58O11 B038120 Filipin III CAS No. 11078-21-0

Properties

IUPAC Name

(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6-,10-8-,12-9-,15-13-,23-14-/t24-,25+,26-,27+,28-,29+,30+,31-,32+,33+,34-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQSIXYSKPIGPD-BEQBAMTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]([C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C\C=C/C=C\C=C/C=C\[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-49-9
Record name Filipin III from streptomycesfilipinensis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Biotechnological Production of Filipin Iii

Genomic and Enzymatic Basis of Filipin (B1216100) III Biosynthesis

The production of Filipin III is rooted in the genetic blueprint of Streptomyces filipinensis, which harbors a specific cluster of genes responsible for the assembly and modification of this complex molecule. Key to this process are large, multifunctional enzymes that work in a coordinated fashion.

The biosynthetic gene cluster for filipin has been identified in Streptomyces filipinensis. nih.govresearchgate.netnih.gov A significant region of 13,778 base pairs of DNA from the S. filipinensis genome has been isolated, sequenced, and characterized, revealing nine complete genes and two truncated open reading frames (ORFs). nih.govresearchgate.netnih.gov Gene disruption experiments have confirmed that this genomic region is integral to the biosynthesis of the 28-membered polyene macrolide ring of filipin. nih.govresearchgate.netnih.gov Additionally, a similar biosynthetic gene cluster, designated as pte, has been identified in the avermectin-producing species, Streptomyces avermitilis. nih.gov

The core scaffold of this compound is assembled by Type I modular polyketide synthases (PKSs). nih.gov These are large, multifunctional enzymes that act as an assembly line to construct the polyketide chain from simple carboxylic acid-derived units. mdpi.com In a manner analogous to fatty acid synthesis, the growing polyketide chain is passed between different catalytic domains within the PKS modules, with each module responsible for one cycle of chain elongation and modification. mdpi.comnih.gov The direct product of this PKS assembly and subsequent cyclization is Filipin I. nih.gov

Following the assembly of the initial polyketide scaffold by PKSs, the molecule undergoes a series of "tailoring" modifications to yield the final, biologically active this compound. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a versatile class of enzymes that introduce oxygen into a wide array of molecules. mdpi.comresearchgate.net In the filipin biosynthetic pathway, these enzymes are responsible for specific hydroxylations of the macrolide ring. nih.govresearchgate.netnih.gov

Two specific cytochrome P450 monooxygenases, encoded by the genes filC and filD, play a crucial role in the hydroxylation of the filipin macrolide ring. nih.govresearchgate.netnih.gov Research has shown that FilC is responsible for the hydroxylation at the C26 position, while FilD catalyzes the hydroxylation at the C1′ position. nih.govnih.gov Gene deletion and complementation experiments have provided definitive evidence for the roles of these two enzymes in the biosynthesis of this compound. nih.govresearchgate.netnih.gov The strict regiospecificity of these enzymes is attributed to structural differences in their substrate-binding pockets. nih.govnih.gov

Post-Polyketide Synthase Tailoring: Cytochrome P450 Monooxygenases (CYPs)

Biosynthetic Pathways and Intermediate Characterization

The biosynthesis of this compound from the initial PKS product, Filipin I, is not a linear process. Research has uncovered the existence of alternative routes, leading to a more complex biosynthetic grid.

The conversion of Filipin I to this compound involves two hydroxylation steps. It has been demonstrated that these hydroxylations can occur in a different order, leading to two alternative pathways. nih.govresearchgate.netnih.gov

Route 1: Filipin I is first hydroxylated at the C26 position by FilC to form Filipin II. Subsequently, Filipin II is hydroxylated at the C1′ position by FilD to yield this compound. nih.govnih.gov

Route 2: Filipin I is first hydroxylated at the C1′ position by FilD to form 1′-hydroxyfilipin I. This intermediate is then hydroxylated at the C26 position by FilC to produce this compound. nih.govnih.govresearchgate.netnih.gov

The existence of these two pathways has been confirmed through the characterization of intermediates accumulated in mutant strains of S. filipinensis where the filC and/or filD genes have been disrupted. nih.gov For instance, a double mutant lacking both filC and filD accumulates only Filipin I. nih.gov

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

Intermediate Enzyme Product
Polyketide Precursors Type I Modular PKS Filipin I
Filipin I FilC (CYP450) Filipin II
Filipin II FilD (CYP450) This compound
Filipin I FilD (CYP450) 1'-hydroxyfilipin I
1'-hydroxyfilipin I FilC (CYP450) This compound

Biological Activity of Biosynthetic Intermediates

The biosynthetic intermediates of this compound, namely Filipin I, Filipin II, and 1'-Hydroxyfilipin I, are not merely transient compounds but possess their own distinct biological activities. nih.gov Studies have shown that these intermediates exhibit antifungal properties, with some demonstrating enhanced activity against certain fungal strains compared to the final product, this compound. nih.govnih.gov

Notably, there are significant differences in the hemolytic activity of these intermediates, which is a critical factor for potential therapeutic applications. The presence of a hydroxyl group at the C26 position appears to be a major determinant of hemolytic action. nih.gov Filipin II, which possesses this hydroxyl group, exhibits a level of toxicity similar to this compound. nih.gov In contrast, Filipin I and 1'-Hydroxyfilipin I, both lacking the C26 hydroxyl group, show markedly reduced hemolytic activity. nih.gov For instance, significantly higher concentrations of 1'-Hydroxyfilipin I and Filipin I are required to cause 50% hemolysis (HC50) compared to this compound. nih.gov

Biological Activity of this compound and its Biosynthetic Intermediates
CompoundAntifungal ActivityHemolytic Activity (HC50)
Filipin IActiveSignificantly reduced compared to this compound
Filipin IIActive, enhanced against some strainsSimilar to this compound
1'-Hydroxyfilipin IActive, enhanced against some strainsSignificantly reduced compared to this compound
This compoundActiveHigh

Genetic Engineering Strategies for this compound Production and Derivative Generation

The elucidation of the this compound biosynthetic pathway has paved the way for targeted genetic engineering strategies aimed at improving the production of this polyene macrolide and generating novel, potentially less toxic derivatives.

Manipulation of Biosynthetic Pathways for Enhanced Yields

A key strategy for enhancing the production of this compound involves the manipulation of regulatory genes within the biosynthetic cluster. Research has identified a negative regulatory gene, filI, which, when inactivated, leads to a significant increase in this compound yield. nih.gov Deletion of the filI gene in S. filipinensis has been shown to as much as double the production of this compound compared to the wild-type strain, demonstrating that FilI acts as a repressor of the filipin biosynthetic pathway. nih.gov This approach of targeting negative regulators presents a promising avenue for improving the industrial production of this compound.

Characterization of Derivatives from Recombinant Mutants

Targeted gene disruption of the cytochrome P450 monooxygenase genes, filC and filD, has been instrumental in the production and characterization of this compound derivatives. nih.govresearchgate.net By creating recombinant mutants of S. filipinensis, researchers have been able to accumulate specific biosynthetic intermediates at high yields. nih.gov

A double mutant strain, S. filipinensis ΔfilCD, in which both filC and filD are deleted, accumulates Filipin I as its sole product. nih.gov

A mutant strain lacking only the filD gene, S. filipinensis ΔfilD, primarily produces Filipin II. nih.gov

A mutant strain with a deletion in the filC gene, S. filipinensis ΔfilC, accumulates 1'-Hydroxyfilipin I. nih.gov

These genetically engineered strains provide a reliable source of these this compound derivatives, allowing for their detailed structural and biological characterization. nih.govnih.gov Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structures of these compounds, providing valuable insights into their chemical properties and biological activities. nih.govnih.gov

Production of Filipin Derivatives by Recombinant Mutants of S. filipinensis
Mutant StrainMajor Product(s)
S. filipinensis ΔfilCDFilipin I
S. filipinensis ΔfilDFilipin II
S. filipinensis ΔfilC1'-Hydroxyfilipin I

Molecular Interactions and Cellular Mechanisms of Filipin Iii Action

Specific Binding to Sterols in Biological Membranes

Filipin (B1216100) III's utility stems from its specific affinity for certain sterols, a characteristic that allows it to serve as a marker for these molecules in cellular and model membranes. toku-e.comscientificlabs.ie

Affinity for Unesterified Cholesterol and Ergosterol

Filipin III exhibits a strong binding affinity for unesterified, or free, cholesterol, which is a major sterol in mammalian cell membranes. nih.govucl.ac.ukplos.org This interaction is not exclusive to cholesterol; this compound also binds effectively to ergosterol, the predominant sterol found in fungal membranes. nih.govresearchgate.net This broad reactivity with key sterols in different organisms underlies its antifungal properties and its use as a diagnostic tool. nih.gov The binding of this compound to these sterols leads to the formation of complexes that can be visualized using techniques like fluorescence microscopy and freeze-fracture electron microscopy. apexbt.comglpbio.comwindows.net The interaction is characterized by a hydrophobic association between the filipin molecule and the sterol. nih.gov

Studies have shown that this compound can induce the lysis of vesicles containing either cholesterol or ergosterol, while vesicles lacking these sterols remain unaffected. apexbt.com The affinity for both sterols is notably similar, which, while making it a versatile sterol probe, also contributes to its toxicity in mammalian cells, limiting its therapeutic applications. nih.govnih.gov

Distinction from Interactions with Esterified Sterols

A key feature of this compound's binding specificity is its inability to interact with esterified sterols. nih.gov In esterified sterols, the 3'-hydroxyl group is bound to a fatty acid, a modification that prevents the necessary interaction with this compound. nih.govnih.gov This distinction is crucial for its application in cell biology, as it allows researchers to specifically label and quantify the pool of unesterified cholesterol, which is functionally distinct from the esterified cholesterol stored in lipid droplets. nih.govnih.gov This property has made this compound an invaluable tool in studying diseases characterized by abnormal cholesterol accumulation, such as Niemann-Pick type C disease, where it is used to detect the buildup of free cholesterol. scientificlabs.ienih.govsigmaaldrich.com

FeatureUnesterified Sterols (Cholesterol, Ergosterol)Esterified Sterols
3'-Hydroxyl Group Free and available for interactionEsterified (bound to a fatty acid)
Binding with this compound Strong affinity and bindingNo significant interaction
Biological Location Primarily in cell membranesPrimarily in lipid droplets
Effect of this compound Formation of complexes, membrane disruptionNone

Impact on Membrane Structure and Permeability

The binding of this compound to membrane sterols has profound consequences for the structural integrity and permeability of the cell membrane.

Disruption of Cholesterol-Rich Membrane Integrity

The interaction of this compound with cholesterol in membranes leads to a significant disruption of the membrane's integrity. toku-e.comapexbt.com This disruption is a direct consequence of the formation of this compound-cholesterol complexes within the lipid bilayer. nih.gov These complexes alter the normal packing of membrane lipids, leading to increased permeability and, in many cases, cell lysis. nih.govsigmaaldrich.com This perturbation of the membrane is the basis for this compound's antifungal activity. scientificlabs.ie The disruption of cholesterol-rich domains, often referred to as lipid rafts, can interfere with cellular processes that are dependent on the integrity of these microdomains, such as signal transduction and endocytosis. plos.orgplos.orgopendermatologyjournal.comnih.gov

Perturbation of Lipid Bilayer Structure

This compound is known to cause significant perturbations in the structure of lipid bilayers, primarily through its interaction with cholesterol. When introduced to a cholesterol-containing membrane, filipin induces a characteristic corrugated, wavy, and sometimes disrupted appearance. psu.edu This alteration is a hallmark of the positive response of a membrane to filipin. psu.edu The formation of filipin-cholesterol complexes can lead to an increase in membrane viscosity. nih.gov In some model systems, such as dipalmitoylphosphatidylethanolamine (DPPE) bilayers, filipin induces the formation of circular protrusions and doughnut-shaped lesions, but only in the presence of cholesterol. nih.gov These structural changes demonstrate that the effects of filipin on membrane integrity are not merely a surface-level interaction but a significant disruption of the bilayer's architecture. nih.gov

The interaction is not solely dependent on the presence of cholesterol. The physical state of the lipids also plays a role. mdpi.com Studies have shown that the extent of filipin incorporation into lipid bilayers is dependent on the membrane phase. researchgate.net For instance, in ram spermatozoa, the formation of filipin-cholesterol aggregates is thought to be facilitated by increased membrane fluidity, which allows a single filipin molecule to combine with multiple cholesterol molecules. tandfonline.com This leads to the clustering of these complexes and leaves other areas of the membrane unmodified. tandfonline.com

Permeabilizing Action on Model Membranes and Filipin-Phospholipid Interactions

This compound can induce permeability in model membranes, a process that is not solely dependent on its interaction with sterols. nih.gov Studies have shown that filipin can bind to phospholipids (B1166683), such as egg-yolk phosphatidylcholine (EPC) and dimyristoylphosphatidylcholine (B1235183) (DMPC), in unilamellar vesicles. nih.gov This binding can lead to the release of entrapped fluorescent probes, indicating an increase in membrane permeability. nih.gov The permeabilization of vesicles occurs concurrently with filipin-phospholipid binding. nih.gov Interestingly, the release of vesicle contents happens through an "all-or-none" mechanism, where the depleted vesicles remain intact. nih.gov

Stoichiometry of Filipin-Phospholipid Binding

The binding of this compound to phospholipids has a defined stoichiometry. In studies using circular dichroism with unilamellar vesicles made of EPC and DMPC in a fluid phase, a stoichiometry of one filipin molecule for every five phospholipid molecules was observed. nih.gov Another study investigating the interaction of this compound with multilamellar vesicles of DMPC found a saturable association with a stoichiometry of DMPC/filipin = 4.2 ± 0.5, which remained constant between 24 and 35 degrees Celsius. nih.gov

Table 1: Stoichiometry of this compound-Phospholipid Binding

Phospholipid Vesicle Type Method Stoichiometry (Phospholipid:Filipin) Reference
Egg-yolk phosphatidylcholine (EPC) Unilamellar Circular Dichroism 5:1 nih.gov
Dimyristoylphosphatidylcholine (DMPC) Unilamellar Circular Dichroism 5:1 nih.gov
Proposed Mechanisms of Permeability Induction

The induction of permeability by this compound is thought to result from the formation of gel-like domains within the fluid membrane due to the aggregation of filipin-phospholipid complexes. nih.gov This creates interfacial regions at the boundaries of these domains that have high intrinsic permeability, allowing for the release of vesicle contents without causing a complete disruption of the membrane. nih.gov This mechanism is distinct from the channel-forming action of other polyene antibiotics like amphotericin B. core.ac.uk Instead of forming pores, filipin's action is more akin to a damage-type disruption at the boundaries of these aggregates. core.ac.uk

Structural Basis of this compound-Sterol Recognition

The ability of this compound to interact with sterols is rooted in its specific molecular structure.

Solution-State Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) studies have revealed the solution structure of this compound. It is a rod-shaped molecule with a length of approximately 18 Å. nih.gov The 28-membered macrolide ring is relatively rigid, stabilized by intramolecular hydrogen bonds from an all-syn 1,3-polyol motif on one side and a conjugated pentaene moiety on the other. nih.govnih.gov In contrast, the lateral aliphatic chain of the molecule is highly flexible. nih.govnih.gov

Molecular Shape and Amphiphilic Characteristics Facilitating Interaction

Table 2: Compound Names Mentioned

Compound Name
Amphotericin B
Cholesterol
Dimyristoylphosphatidylcholine (DMPC)
Dipalmitoylphosphatidylethanolamine (DPPE)
Egg-yolk phosphatidylcholine (EPC)

Role of Hydrophobic Forces in Complex Formation

The formation of the this compound-cholesterol complex is a thermodynamically driven process where hydrophobic forces play a predominant role. pnas.orgnih.gov This interaction is fundamental to the mechanism by which this compound binds to and disrupts cholesterol-containing membranes. The hydrophobic nature of both the polyene macrolide, this compound, and the sterol, cholesterol, facilitates their association within the lipid bilayer of cellular membranes. nih.govmdpi.com

The primary evidence for the significance of hydrophobic forces comes from fluorescence polarization studies. pnas.orgnih.govcapes.gov.br These studies have demonstrated a substantial increase in the fluorescence polarization of this compound upon its binding to cholesterol in aqueous suspensions and in lecithin-cholesterol vesicles. pnas.orgnih.gov This enhancement indicates that the this compound molecule becomes more rotationally constrained as it inserts into the hydrophobic core of the membrane and complexes with cholesterol. The disruption of this complex by organic solvents like methanol (B129727) further substantiates the involvement of hydrophobic interactions, as these solvents interfere with the forces holding the non-covalently bound complex together. pnas.org

The specificity of the this compound-cholesterol interaction is also governed by hydrophobic forces, particularly requiring the presence of the 3β-hydroxyl group on the cholesterol molecule. nih.govmdpi.com This group is essential for the formation of a stable complex, which is then situated within the hydrophobic layer of the biological membrane. nih.govmdpi.com While this compound exhibits a high affinity for cholesterol, it also interacts with other sterols, albeit to varying degrees. For instance, large enhancements in fluorescence polarization are observed when this compound binds to epi-cholesterol, β-cholestanol, and ergosterol, suggesting a similar hydrophobic-driven complex formation. pnas.orgnih.gov Conversely, interactions with other sterols like thiocholesterol and androstan-3β-ol result in only minor increases in polarization, indicating a less favorable or weaker complex. pnas.orgnih.gov

Research has quantified the association between polyene antibiotics and cholesterol, providing further insight into the strength of these interactions. The equilibrium constants for the association of this compound with cholesterol are notably high, indicating a strong binding affinity. pnas.orgcapes.gov.br

Table 1: Equilibrium Constants for Polyene Antibiotic-Cholesterol Complex Formation in Aqueous Suspension

AntibioticEquilibrium Constant (K) in M⁻¹
This compound 7.6 x 10⁶
Amphotericin B2.0 x 10⁶
Nystatin7.0 x 10⁵
Lagosin2.4 x 10⁴

This table is based on data from fluorescence polarization studies conducted in the presence of 1% dimethylformamide (DMF) by volume. pnas.org

The formation of the this compound-cholesterol complex ultimately leads to the disruption of the planar organization of the cell membrane, forming globular deposits that can be visualized by electron microscopy. nih.govresearchgate.net This structural perturbation is a direct consequence of the hydrophobic interactions that draw this compound and cholesterol together within the lipid bilayer.

Applications in Cellular and Molecular Biology Research

Visualization and Quantification of Cellular Cholesterol

The unique properties of Filipin (B1216100) III have been extensively leveraged to study the localization and transport of cholesterol within cells. Its application as a fluorescent probe has provided crucial insights into cholesterol homeostasis and its dysregulation in various disease states.

Utilization as a Fluorescent Probe for Unesterified Cholesterol

Filipin III is widely recognized for its specific binding to 3-β-hydroxysterols, most notably unesterified cholesterol, which is the primary form found in cellular membranes. This specific interaction forms the basis of its use as a fluorescent marker. Unlike esterified cholesterol, which is stored in lipid droplets, unesterified cholesterol is a dynamic component of cell membranes, and its distribution is tightly regulated. This compound's ability to selectively label this pool of cholesterol allows researchers to visualize its localization in various organelles and membrane compartments. The binding of this compound to cholesterol is a stable interaction, forming complexes that can be readily detected using fluorescence-based techniques. This specificity makes it a reliable tool for histochemical identification and quantification of free cholesterol in both fixed cells and tissues.

Fluorescence Characteristics Relevant to Probing

The utility of this compound as a fluorescent probe is intrinsically linked to its spectral properties. The compound exhibits native fluorescence in the ultraviolet (UV) range. Upon binding to cholesterol, the fluorescence emission of this compound is significantly enhanced and its spectral properties are altered. The this compound-cholesterol complex is typically excited by UV light in the range of 340–380 nm, and its emission is detected in the range of 385–470 nm.

However, a critical characteristic of this compound is its susceptibility to photobleaching, or the rapid loss of fluorescence upon exposure to excitation light. This necessitates careful handling of samples and the use of minimal exposure times during imaging to obtain reliable and quantifiable data. Despite this limitation, the distinct fluorescence of the this compound-cholesterol complex provides a strong signal for imaging applications.

Fluorescence Properties of this compound-Cholesterol Complex
PropertyWavelength (nm)
Excitation Range340 - 380
Emission Range385 - 470

Applications in Fluorescence Microscopy and Confocal Imaging

The primary application of this compound in cellular biology is for the visualization of unesterified cholesterol using fluorescence microscopy and confocal imaging. These techniques allow for the high-resolution localization of the this compound-cholesterol complex within fixed cells. Researchers can observe the distribution of free cholesterol in the plasma membrane, as well as in intracellular compartments such as the Golgi apparatus, endosomes, and lysosomes.

In confocal microscopy, the ability to optically section the sample provides a more detailed, three-dimensional view of cholesterol distribution, minimizing out-of-focus fluorescence and improving image clarity. This has been particularly valuable in studying diseases characterized by abnormal cholesterol accumulation, such as Niemann-Pick type C disease, where this compound staining reveals the buildup of cholesterol in late endosomes and lysosomes.

Use in Automated Microscopy Screening for Cholesterol Homeostasis Studies

The robust and specific staining of cholesterol by this compound has been adapted for high-throughput screening (HTS) applications using automated microscopy. These platforms can acquire and analyze images from a large number of samples, making it possible to screen chemical libraries for compounds that modulate cellular cholesterol homeostasis.

A significant application of this technology has been in the search for therapeutic agents for Niemann-Pick type C (NPC) disease. In these screens, NPC model cells are treated with a library of compounds and then stained with this compound. Automated image analysis algorithms are then used to quantify the amount and localization of this compound fluorescence, identifying compounds that reduce the characteristic lysosomal cholesterol accumulation. This approach has proven to be a powerful tool for drug discovery in the field of lipid storage disorders.

Application in Double Staining Procedures for Lipoprotein Detection

This compound can be used in conjunction with other fluorescent probes in double staining procedures to investigate the colocalization of cholesterol with other molecules, such as lipoproteins. For instance, by co-staining cells with this compound and a fluorescently labeled antibody against a specific lipoprotein, researchers can determine the extent to which unesterified cholesterol is associated with these particles within the cell. This has been instrumental in studies of lipoprotein metabolism and the trafficking of cholesterol derived from low-density lipoproteins (LDL).

Investigation of Membrane Microdomain Dynamics and Function

Beyond its role in visualizing bulk cholesterol distribution, this compound has been employed to study the organization and dynamics of cholesterol-rich microdomains within cellular membranes, often referred to as lipid rafts. These domains are thought to play crucial roles in various cellular processes, including signal transduction and protein trafficking.

The use of this compound in this context, however, is a subject of careful consideration. While its affinity for cholesterol allows it to highlight cholesterol-rich regions, the binding of this compound itself can perturb the very membrane structure it is intended to study. The formation of Filipin-cholesterol complexes can induce changes in membrane fluidity and organization. Therefore, while this compound can provide valuable information about the location of cholesterol-enriched domains, the interpretation of dynamic studies using this probe must be approached with caution, and ideally corroborated with other, less invasive techniques. Despite this caveat, this compound remains a useful tool for identifying potential lipid raft domains and for studying the effects of cholesterol depletion or enrichment on their structure.

Role in Disrupting Lipid Rafts and Caveolae

This compound's primary mechanism of action in a research context is its ability to bind to cholesterol and consequently disrupt the integrity of lipid rafts and caveolae. nih.govnih.gov Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and proteins within the plasma membrane, while caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and caveolin proteins. mdpi.com By sequestering cholesterol, this compound effectively disassembles these microdomains, leading to a flattening of the plasma membrane and the loss of caveolar structures. nih.gov This disruption is a key experimental manipulation used to elucidate the roles of lipid rafts and caveolae in a multitude of cellular functions, including signal transduction and membrane trafficking. nih.govmdpi.com The effects of this compound are often rapid and reversible, further enhancing its utility as a research tool. nih.gov

The specificity of this compound for cholesterol allows for the differentiation between cellular processes that are dependent on these cholesterol-rich domains and those that are not. For instance, its disruptive effect on caveolae is selective and does not typically affect clathrin-coated pits, another major structure involved in endocytosis. nih.govbiorxiv.org This selectivity is crucial for dissecting the distinct pathways of molecular transport into and across cells.

Table 1: Effects of this compound on Lipid Rafts and Caveolae

Cellular Structure Effect of this compound Treatment Consequence Reference
Lipid Rafts Binds to cholesterol, disrupting the microdomain Alteration of signaling platforms and protein trafficking nih.govmdpi.com
Caveolae Disassembles the invaginated structure Inhibition of caveolae-mediated endocytosis and transcytosis nih.govnih.govbiorxiv.org
Clathrin-Coated Pits No significant direct effect Allows for selective study of non-clathrin pathways nih.govbiorxiv.org

Modulation of Endocytic Pathways

Endocytosis, the process by which cells internalize molecules and particles, occurs through various mechanisms. This compound has been instrumental in distinguishing between these pathways, particularly those that are clathrin-independent.

A primary application of this compound in research is the selective inhibition of caveolae-mediated endocytosis. nih.govbiorxiv.org By disrupting the structure of caveolae, this compound effectively blocks the uptake of molecules that utilize this pathway for cellular entry. nih.govbiorxiv.org This has been demonstrated in various cell types, including endothelial cells, where it inhibits the transport of molecules like albumin and insulin across the cell layer (transcytosis). nih.govbiorxiv.orgresearchgate.net The inhibitory effect of this compound on this pathway is potent, providing clear evidence for the role of caveolae in the intracellular and transcellular transport of specific macromolecules. nih.govbiorxiv.org

Research on prion diseases has utilized this compound to understand the trafficking of the prion protein (PrP). Studies have shown that this compound can limit the endocytosis of the normal cellular prion protein (PrPsen). frontiersin.org Furthermore, treatment with this compound has been observed to induce a significant release of mature PrPsen from the cell surface into the culture medium. frontiersin.org This suggests that lipid rafts play a crucial role in the trafficking and cellular retention of PrP. frontiersin.org By reducing the amount of membrane-bound PrPsen available, this compound has been shown to be a potent inhibitor of the formation of the pathological, protease-resistant isoform (PrPres) in chronically infected cells. frontiersin.org These findings underscore the importance of cholesterol-rich microdomains in the prion conversion process. frontiersin.org

The internalization of cholera toxin (CT) has been a subject of intense study, with this compound playing a key role in elucidating its entry mechanism. The receptor for cholera toxin, the ganglioside GM1, is known to be concentrated in lipid rafts and caveolae. nih.gov Research has demonstrated that this compound can significantly inhibit the internalization and subsequent activation of cholera toxin in various cell lines, including human intestinal epithelial cells (CaCo-2). nih.gov In filipin-treated cells, while the toxin can still bind to the cell surface, its uptake is markedly reduced. nih.gov For instance, in one study, untreated cells internalized 79% of surface-bound CT within an hour, whereas filipin-treated cells internalized only 33%. nih.gov This inhibition of internalization prevents the toxin from reaching its intracellular target and activating adenylyl cyclase to produce cyclic AMP (cAMP). nih.gov Interestingly, the inhibitory effects of filipin on CT activity are observed even in cells that lack prominent caveolae, suggesting that the disruption of cholesterol-rich microdomains, rather than the specific caveolar structure, is the critical factor. nih.gov

This compound has also been employed to dissect the endocytic pathways of targeted drug delivery systems, such as transferrin-conjugated vesicles. While the transferrin receptor is classically associated with clathrin-mediated endocytosis, some studies have investigated the potential involvement of other pathways. In experiments using transferrin-conjugated block copolypeptide vesicles, inhibitors of caveolae-mediated endocytosis, including this compound, showed minimal reduction in the uptake of these vesicles. This finding helps to confirm that the primary internalization route for these specific transferrin-conjugated vesicles is indeed clathrin-mediated endocytosis, further highlighting the utility of this compound as a tool to exclude the involvement of caveolae-dependent pathways.

The regulation of integrin trafficking is crucial for cell adhesion, migration, and signaling. While direct studies detailing the specific effect of this compound on Beta4-integrin (α6β4) endocytosis are limited, the known association of integrins with lipid rafts provides a basis for its potential role. Several integrins, including α6β4, have been found to be localized within lipid rafts, and this localization is often linked to their activation state. nih.gov The integrity of these cholesterol-rich domains is important for integrin clustering and signaling. nih.gov Given that this compound disrupts lipid rafts by sequestering cholesterol, it is plausible that it could indirectly affect Beta4-integrin function and trafficking by altering the membrane environment required for these processes. Depletion of cholesterol has been shown to impact the internalization of other integrins, such as β1-integrin, by affecting caveolin-dependent endocytosis. nih.gov Therefore, this compound can be inferred to be a useful tool for investigating the role of lipid raft integrity in the complex regulation of Beta4-integrin dynamics at the plasma membrane.

Table 2: Summary of this compound's Effects on Various Endocytic Pathways

Endocytic Pathway/Molecule Effect of this compound Treatment Key Finding Reference(s)
Caveolae-Mediated Endocytosis Selective Inhibition Demonstrates the essential role of caveolae in specific cargo uptake. nih.govbiorxiv.org
Prion Protein (PrP) Endocytosis Limits endocytosis and induces release Highlights the importance of lipid rafts in PrP trafficking and conversion. frontiersin.org
Cholera Toxin Internalization Inhibits uptake and activation Confirms the entry of cholera toxin through cholesterol-rich microdomains. nih.gov
Transferrin-Conjugated Vesicles Minimal effect on uptake Helps to confirm the primary route of internalization as clathrin-mediated.
Beta4-Integrin Endocytosis Potential indirect modulation Suggests a role for lipid raft integrity in integrin trafficking, though direct evidence is limited. nih.govnih.gov

Influence on Signal Transduction and Receptor Function

This compound's ability to sequester cholesterol makes it a powerful tool for studying cellular processes that are dependent on the integrity of the plasma membrane. Its application has provided significant insights into the roles of cholesterol-rich microdomains in signal transduction and receptor activity.

Impact on Lipid Raft-Dependent Signaling Processes

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that function as platforms for signal transduction. By binding to and sequestering cholesterol, this compound disrupts the structure and function of these rafts, thereby impacting a variety of signaling pathways. The integrity of lipid rafts is crucial for the spatial organization and interaction of signaling molecules, including receptors, G proteins, and kinases.

The disruption of lipid rafts by this compound can lead to the dissociation of signaling complexes and the inhibition of downstream signaling cascades. For instance, cell signaling for T-cell growth, differentiation, and apoptosis is initiated in these cholesterol-rich microdomains nih.gov. Enrichment of membrane cholesterol has been shown to sensitize the Th1 differentiation machinery nih.gov. The use of this compound helps to elucidate the dependence of such signaling events on the structural integrity of lipid rafts. Quantitative proteomic analyses have revealed that lipid rafts have a high specificity for signaling factors, and the disruption of cholesterol by agents like MβCD, which has a more profound effect than this compound in some experimental setups, significantly alters the protein composition of these domains pnas.org.

Signaling Component Function in Lipid Rafts Effect of this compound-Induced Disruption
G Protein-Coupled Receptors (GPCRs) Localization and interaction with G proteins Altered receptor conformation and impaired G protein activation
Receptor Tyrosine Kinases (RTKs) Dimerization and autophosphorylation Inhibition of downstream signaling pathways (e.g., MAPK cascade)
Ion Channels Regulation of ion flux Modified channel gating and activity
Adaptor Proteins Assembly of signaling complexes Disruption of protein-protein interactions
Regulation of AMPA Receptor Tyrosine Phosphorylation and Internalization

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system. Their trafficking to and from the synaptic membrane is a key mechanism underlying synaptic plasticity. The internalization, or endocytosis, of AMPA receptors can be regulated by the tyrosine phosphorylation of their subunits, particularly GluR2 embopress.orgnih.gov.

While direct studies on the effect of this compound on AMPA receptor phosphorylation are limited, its impact on lipid rafts is highly relevant. The localization of AMPA receptors and the enzymes that regulate them, such as Src family tyrosine kinases, within lipid rafts suggests that the disruption of these microdomains by this compound could indirectly affect AMPA receptor regulation nih.gov. For example, the regulated endocytosis of AMPA receptors is a clathrin-dependent process that can be influenced by the lipid environment of the plasma membrane embopress.org. By altering membrane cholesterol levels, this compound could potentially influence the lateral mobility of AMPA receptors, their interaction with regulatory proteins, and their entry into endocytic pathways.

Research has shown that the tyrosine phosphorylation of the GluR2 subunit is a crucial step for its internalization nih.govnih.govresearchgate.net. Specifically, tyrosine 876 in the C-terminus of GluR2 is a key site for this phosphorylation event, which is mediated by Src family kinases nih.govnih.govresearchgate.net. The mutation of this tyrosine residue has been demonstrated to eliminate AMPA- and NMDA-induced internalization of the GluR2 subunit nih.govnih.gov.

Triggering of Signaling Responses in Plant Cells

In plant cells, this compound has been observed to actively trigger signaling responses. Studies using tobacco cells have shown that the complexation of plasma membrane sterols by this compound can initiate a ligand-independent signaling cascade nih.gov. At non-lethal concentrations, this compound induces a rapid and transient production of reactive oxygen species (ROS) in an NADPH oxidase-dependent manner nih.gov. This is accompanied by an increase in both medium alkalinization and conductivity nih.gov.

Pharmacological inhibition studies suggest that these signaling events are regulated by phosphorylation and the presence of free calcium nih.gov. Furthermore, this compound treatment leads to an increase in the viscosity of the plasma membrane, a process that also appears to be regulated by phosphorylation nih.gov. These findings indicate that alterations in the organization and availability of plasma membrane sterols, induced by this compound, can act as a trigger for adaptive cellular responses in plants through regulated signaling processes nih.gov.

Studies on Cellular Cholesterol Trafficking and Homeostasis

This compound is a widely used tool for visualizing and studying the intracellular trafficking and distribution of unesterified cholesterol. Its fluorescent properties upon binding to cholesterol allow for the microscopic examination of cholesterol homeostasis in various cell types and disease models.

Interference with Lysosomal Cholesterol Accumulation

One of the prominent applications of this compound is in the study of lysosomal storage diseases, particularly Niemann-Pick type C (NPC) disease. NPC is characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes nih.gov. This compound staining is a key diagnostic tool for identifying this abnormal cholesterol accumulation in cultured fibroblasts from NPC patients nih.gov.

The use of this compound in high-throughput screening assays has been instrumental in identifying compounds that can reverse or reduce this lysosomal cholesterol buildup nih.gov. In these screens, the reduction in this compound fluorescence intensity within lysosomes serves as an indicator of the compound's efficacy. While this compound itself is primarily a diagnostic and research tool in this context, its ability to bind to the accumulated cholesterol highlights the specific nature of the stored lipid.

Cellular Component Cholesterol State This compound Staining Pattern in NPC
Plasma Membrane Normal levels of unesterified cholesterol Moderate, peripheral fluorescence
Late Endosomes/Lysosomes Accumulation of unesterified cholesterol Intense, punctate intracellular fluorescence
Endoplasmic Reticulum Low levels of unesterified cholesterol Minimal fluorescence
Investigation of Viral Pathogen-Host Interactions (e.g., Marek's Disease Virus)

The study of viral infections has benefited from the use of this compound to understand how viruses manipulate host cell cholesterol for their replication and spread. Marek's Disease Virus (MDV), an avian herpesvirus, is a notable example. Research has shown that MDV infection increases the cellular cholesterol content and upregulates genes involved in cholesterol synthesis asm.org.

This compound staining has been used to visualize the distribution of cholesterol in MDV-infected cells. These studies have revealed a colocalization of the MDV glycoprotein B (gB), the lysosome-associated membrane protein 1 (LAMP-1), and cholesterol asm.org. This suggests that MDV utilizes a LAMP-1-dependent mechanism for its cell-to-cell spread, which is reliant on the hijacking of cellular cholesterol biosynthesis and trafficking pathways asm.org. The use of this compound, in conjunction with immunofluorescence for viral and cellular proteins, provides a powerful method for dissecting the intricate interactions between viral pathogens and host cell lipid metabolism.

Role in Infection Mechanisms of Bacterial Pathogens (e.g., Mycobacterium tuberculosis)

This compound has been utilized as a tool to investigate the role of cholesterol-rich membrane domains, often referred to as lipid rafts, in the context of bacterial infections, particularly with Mycobacterium tuberculosis (Mtb). These lipid rafts are increasingly recognized for their involvement in the endocytosis of extracellular pathogens. researchgate.net Mtb can exploit these domains to invade and survive within various host cells, including epithelial cells, macrophages, and dendritic cells. researchgate.net

Research indicates that mycobacterial infection can induce the accumulation of cholesterol at the site of bacterial entry on the plasma membrane and around the internalized bacteria. researchgate.net This cholesterol-rich environment is crucial for the formation and aggregation of lipid rafts. To determine the importance of these structures for Mtb internalization, studies have employed this compound to disrupt lipid raft formation. Treatment of epithelial cells with this compound was shown to disrupt the aggregation of lipid rafts that is typically induced during Mtb infection. researchgate.net This disruption correlated with a decrease in the number of intracellular bacteria, suggesting that intact lipid rafts are a key component of the Mtb internalization mechanism. researchgate.net The ability of Mtb to utilize host-derived cholesterol is considered essential for its survival and pathogenesis, particularly within the nutrient-limited environment of the macrophage. researchgate.net

The virulence factor phthiocerol dimycocerosates (DIM) of Mtb is also implicated in manipulating host cell membrane lipids. Studies have shown that DIM plays a role in receptor-dependent phagocytosis of Mtb and in preventing the acidification of the phagosome. The effects of DIM are dependent on membrane fluidity, as demonstrated by experiments where cholesterol-depleting agents abolished the differences in phagocytosis efficiency between wild-type and DIM-deficient Mtb strains. nih.gov This suggests that DIM's mechanism of action involves altering the organization of lipids in the host membrane, which in turn facilitates efficient uptake and intracellular survival of the bacteria. nih.gov

Probing Cell Viability and Apoptotic Pathways

Association with Cell Death Induction through Lipid Raft Disruption

This compound's ability to bind cholesterol and disrupt lipid rafts has been linked to the induction of apoptosis, or programmed cell death. Lipid rafts are specialized membrane microdomains that serve as platforms for various signaling proteins, including death and growth factor receptors. nih.gov The disruption of these rafts by agents like this compound can trigger apoptotic pathways.

Studies in HaCaT keratinocytes have demonstrated that cholesterol-modifying substances, including this compound, can cause cell death in a concentration-dependent manner. nih.gov The disruption of lipid rafts by these agents was shown to induce apoptosis, suggesting that the integrity of these domains is crucial for cell survival. nih.govnih.gov The pro-apoptotic effect is not unique to a single compound but appears to be a general consequence of lipid raft disruption, as similar effects were observed with other cholesterol-depleting or -modifying agents like methyl-β-cyclodextrin and mevastatin. nih.gov While the precise molecular mechanism by which raft disruption leads to apoptosis is still under investigation, it appears to be independent of membrane permeabilization or cell-cycle arrest. nih.gov

Influence on Apoptosis-Related Receptor Trafficking (e.g., DR5)

This compound has been employed to investigate the role of cholesterol and lipid rafts in the trafficking and signaling of apoptosis-related receptors, such as Death Receptor 5 (DR5), also known as TRAIL-R2. nih.govnih.govfrontiersin.org DR5 is a key receptor in the extrinsic apoptosis pathway, and its proper localization and clustering on the cell surface are critical for initiating the death signal. mdpi.com

Cholesterol is an important component of the lipid rafts where DR5 is often localized. This compound, by sequestering cholesterol, can interfere with the trafficking of this receptor. For instance, studies have shown that blocking caveola-mediated internalization of DR4 (a related death receptor) with this compound can enhance TRAIL-induced apoptosis. frontiersin.org Furthermore, the inhibition of intracellular cholesterol trafficking can lead to the mislocalization of DR5 from the plasma membrane to intracellular compartments, which can impair the activation of downstream signaling components like caspase-8 and ultimately lead to apoptosis resistance. nih.gov The use of this compound as a fluorescent marker for unesterified cholesterol has helped visualize the intracellular accumulation of cholesterol and its impact on DR5 localization in response to various treatments. nih.gov These findings underscore the importance of cholesterol-rich domains in the regulation of DR5-mediated apoptosis. nih.govnih.gov

Application in Model Membrane Systems and In Situ Enzyme Kinetics

Investigation of Filipin-Sterol and Filipin-Phospholipid Interactions in Liposomes and Vesicles

This compound has been extensively studied in model membrane systems like liposomes and vesicles to understand its interactions with sterols and phospholipids (B1166683). These studies have provided insights into the mechanism by which this compound alters membrane properties.

Research using large unilamellar vesicles (LUVs) has shown that this compound interacts with various sterols, forming filipin-sterol complexes. nih.gov The formation of these complexes can be detected by changes in the ultraviolet absorption and circular dichroism (CD) spectra of the antibiotic. nih.gov The affinity of this compound for different sterols can vary, influencing the nature of the interaction. nih.gov Interestingly, at higher concentrations, the filipin-sterol interaction can compete with a filipin-phospholipid interaction. nih.gov

Studies on unilamellar vesicles composed of phospholipids like egg-yolk phosphatidylcholine (EPC) and dimyristoylphosphatidylcholine (B1235183) (DMPC) have revealed a stoichiometry of one this compound molecule for every five phospholipid molecules in the fluid phase. nih.gov this compound's interaction with phospholipids can lead to the formation of gel-like domains within the fluid membrane. nih.gov This interaction is also responsible for the permeabilizing action of this compound. The release of entrapped fluorescent probes from vesicles occurs concomitantly with filipin-phospholipid binding and appears to be independent of the presence of cholesterol. nih.gov This suggests that the permeability is induced by the high intrinsic permeability at the boundaries of the filipin-phospholipid aggregates, rather than a disruptive effect. nih.gov

Model SystemInteracting MoleculesObserved EffectDetection Method
Large Unilamellar Vesicles (LUVs)This compound, Stigmasterol, Sitosterol, CampesterolFormation of filipin-sterol complexesCircular Dichroism (CD) Spectroscopy
Large Unilamellar Vesicles (LUVs)This compound, PhospholipidsCompetition with filipin-sterol interaction at high filipin concentrationsCircular Dichroism (CD) Spectroscopy
Egg-yolk Phosphatidylcholine (EPC) and Dimyristoylphosphatidylcholine (DMPC) VesiclesThis compound, PhospholipidsBinding stoichiometry of 1:5 (Filipin:Phospholipid); Formation of gel-like domainsCircular Dichroism (CD) Spectroscopy
Egg-yolk Phosphatidylcholine (EPC) Small Unilamellar Vesicles (SUVs)This compound, Phospholipids, CholesterolPermeabilization and release of fluorescent probes, independent of cholesterol presenceFluorescence and CD Measurements

Permeabilization of Isolated Cells for Enzyme Kinetic Studies

The ability of this compound to permeabilize cell membranes by interacting with cholesterol makes it a useful tool in biochemical studies, particularly for measuring the activity of intracellular enzymes. By creating pores in the plasma membrane, this compound allows substrates to enter the cell and interact with enzymes in their native environment, enabling in situ enzyme kinetic studies.

While specific studies detailing the use of this compound for permeabilizing isolated cells for enzyme kinetic studies are not extensively covered in the provided search results, the principle is similar to that of other permeabilizing agents like digitonin and Triton X-100. nih.govnih.gov These agents are used to selectively permeabilize the plasma membrane, and in some cases mitochondrial membranes, to measure the activity of compartmented enzymes. nih.gov The permeabilization allows for the measurement of total enzyme activities directly in cell suspensions, which can be a simpler alternative to methods requiring cell sonication. nih.gov Given this compound's well-documented membrane-permeabilizing properties through cholesterol binding, it can be inferred that it could be applied in a similar manner to grant access to intracellular enzymes for kinetic analysis, provided the enzymes of interest are not sensitive to the presence of the antibiotic itself.

Research on Filipin Iii Derivatives and Analogues

Development of Bioactive Filipin (B1216100) Derivatives

The generation of novel Filipin derivatives has been successfully achieved through the genetic manipulation of the biosynthetic pathways of the producing organism, Streptomyces filipinensis. This approach allows for the targeted modification of the Filipin III structure, leading to the production of new bioactive compounds.

The biosynthesis of this compound involves a series of enzymatic steps, including specific hydroxylations of the macrolide ring. Researchers have focused on manipulating the genes responsible for these modifications to create derivatives. Specifically, two cytochrome P450 monooxygenase encoding genes, filC and filD, have been identified as key players in this process. These genes are responsible for the hydroxylation of the Filipin molecule at the C26 and C1' positions, respectively nih.govnih.govresearchgate.net.

By creating targeted deletions of these genes, scientists have been able to generate mutant strains of S. filipinensis that accumulate Filipin derivatives which lack one or both of these hydroxyl groups. For instance, deletion of the filD gene results in the accumulation of Filipin II, while deletion of the filC gene leads to the production of 1'-hydroxyfilipin I. A double mutant, with both filC and filD deleted, accumulates Filipin I, the initial product of the polyketide synthase chain assembly and cyclization nih.govnih.govresearchgate.net. These genetic manipulations have proven to be an effective strategy for producing significant quantities of these derivatives for further study nih.govresearchgate.net.

The research has also revealed that there are two alternative biosynthetic routes to this compound from Filipin I. One pathway proceeds through the intermediate Filipin II, while the other involves the formation of 1'-hydroxyfilipin I nih.govresearchgate.net.

The novel Filipin derivatives produced through genetic engineering have been structurally characterized using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy nih.govnih.govresearchgate.net. These analytical techniques have confirmed the chemical structures of the derivatives, verifying the absence of the expected hydroxyl groups.

For example, Filipin I is characterized by the absence of hydroxyl groups at both the C1' and C26 positions. Filipin II lacks the hydroxyl group at C1' but possesses one at C26. Conversely, 1'-hydroxyfilipin I has a hydroxyl group at C1' but not at C26 nih.gov. The complete NMR assignments for Filipin I and Filipin II have been reported for the first time as a result of these studies nih.gov.

Table 1: Structural Features of this compound and its Derivatives

Compound C1' Hydroxylation C26 Hydroxylation
Filipin I No No
Filipin II No Yes
1'-hydroxyfilipin I Yes No

Structure-Activity Relationship Studies

The availability of these novel Filipin derivatives has enabled detailed studies into the relationship between their structure and biological activity. These studies have provided valuable insights into how specific functional groups on the Filipin molecule influence its interactions with biological membranes.

A key finding from structure-activity relationship studies is the critical role of the hydroxyl group at the C26 position in the hemolytic activity of Filipin compounds nih.gov. Hemolytic activity, the rupturing of red blood cells, is often used as an indicator of a compound's toxicity towards mammalian cells, which contain cholesterol in their membranes.

Studies have shown that Filipin derivatives lacking the C26 hydroxyl group, namely Filipin I and 1'-hydroxyfilipin I, exhibit significantly reduced hemolytic action compared to this compound and Filipin II, which both possess this functional group nih.gov. This suggests that the C26 hydroxyl group is a major determinant of the affinity of Filipin for cholesterol nih.gov. While these low-hemolytic derivatives show reduced interaction with cholesterol-containing membranes, they retain potent antifungal activity, which is attributed to their interaction with ergosterol in fungal membranes nih.gov.

Table 2: Biological Activity of this compound and its Derivatives

Compound Antifungal Activity Hemolytic Activity
Filipin I Active Significantly Reduced
Filipin II Active High
1'-hydroxyfilipin I Active Significantly Reduced

The development of Filipin derivatives with altered biological activities has important implications for their use as research tools. This compound is widely used as a fluorescent probe to detect and quantify cholesterol in biological membranes scientificlabs.ie5-formyl-ctp.com. However, its high affinity for cholesterol and resulting cytotoxicity can be a limitation in studies involving live cells.

The derivatives with reduced hemolytic activity, such as Filipin I and 1'-hydroxyfilipin I, offer the potential for use as research probes with lower toxicity nih.gov. These compounds could allow for the study of sterol distribution and dynamics in biological membranes with less disruption to the cells being studied.

Potential as Lead Compounds for Enhanced Research Probes

The insights gained from the study of Filipin derivatives have opened up the possibility of developing them into enhanced research probes. By understanding how specific functional groups influence the properties of the molecule, it may be possible to design and synthesize new analogues with further improved characteristics.

The derivatives 1'-hydroxyfilipin I and Filipin I, with their potent antifungal activity and reduced toxicity towards cholesterol-containing membranes, are considered excellent lead compounds nih.gov. Further modifications to these molecules could lead to the development of new antifungal agents with improved therapeutic indices. Additionally, these derivatives could serve as the basis for creating more sophisticated research probes for investigating the role of sterols in biological systems, potentially with improved fluorescence properties, photostability, and specificity glpbio.combca-protein.com.

Q & A

Q. What standardized protocols ensure reproducibility in Filipin III staining for cholesterol detection?

  • Methodological Answer : this compound staining requires precise fixation (e.g., paraformaldehyde for membrane integrity), concentration optimization (e.g., 0.05–0.1 mg/mL in PBS), and controlled incubation times (30–60 minutes) to avoid photobleaching. Imaging should use UV filters (ex/em ~340/385 nm) with standardized exposure times. Validate protocols using cholesterol-depleted cells (e.g., methyl-β-cyclodextrin treatment) as negative controls .
  • Example Table:
ParameterOptimal RangeCommon Pitfalls
Fixation4% PFA, 15 minOver-fixation reduces fluorescence
Concentration0.05–0.1 mg/mLHigh concentrations cause non-specific binding
Imaging≤5 sec exposureProlonged exposure accelerates photobleaching

Q. How to validate this compound specificity in heterogeneous lipid environments?

  • Methodological Answer : Combine this compound with orthogonal methods (e.g., enzymatic cholesterol assays or LC-MS) to confirm specificity. Use lipid-binding protein mutants (e.g., NPC1-deficient cells) to isolate cholesterol-specific signals. Comparative studies with alternative probes (e.g., D4H cholesterol domain) can resolve ambiguities .

Advanced Research Questions

Q. How to resolve contradictory fluorescence intensity data in this compound studies (e.g., variability across cell types)?

  • Methodological Answer : Contradictions often arise from differences in cholesterol distribution, membrane curvature, or quenching agents. Implement normalization protocols:
  • Use internal controls (e.g., fluorescent cholesterol analogs).
  • Apply confocal microscopy with z-stack imaging to account for 3D heterogeneity.
  • Quantify intensity via pixel-by-pixel analysis (e.g., ImageJ/Fiji) rather than bulk measurements.
    Statistical frameworks like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can identify confounding variables .

Q. What factorial design approaches optimize this compound staining while minimizing photobleaching?

  • Methodological Answer : A 2×3 factorial design can test variables:
  • Factor 1: Antioxidant additives (e.g., 1% ascorbic acid vs. control).
  • Factor 2: Imaging intervals (5 sec, 10 sec, 15 sec exposure).
  • Response Variable: Fluorescence decay rate.
    Analyze interactions using regression models to identify synergistic effects .

Q. How to address limitations of this compound in dynamic cholesterol trafficking studies?

  • Methodological Answer : this compound’s membrane-permeabilizing effects can disrupt live-cell dynamics. Mitigate by:
  • Short-term live imaging (<20 min) with low-light cameras.
  • Pairing with non-invasive probes (e.g., GFP-tagged cholesterol-binding proteins).
  • Post-hoc fixation for correlative light-electron microscopy (CLEM) to validate trafficking pathways .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for quantifying this compound fluorescence in high-content screening?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for skewed intensity distributions. For multivariate data (e.g., cell size vs. fluorescence), apply principal component analysis (PCA) to reduce dimensionality. Open-source tools like CellProfiler enable batch processing and outlier detection .

Q. How to reconcile this compound data with conflicting LC-MS cholesterol measurements?

  • Methodological Answer : Discrepancies may stem from this compound’s preferential binding to accessible cholesterol pools vs. LC-MS’s total cholesterol measurement. Calibrate using lipid extraction efficiency controls (e.g., Bligh-Dyer method) and report both "surface" and "total" cholesterol values .

Ethical & Reproducibility Considerations

Q. What metadata are critical for reporting this compound experiments?

  • Methodological Answer : Include:
  • Batch/lot numbers of this compound (variability between suppliers).
  • Exact imaging parameters (e.g., laser power, pixel dwell time).
  • Cell passage number and culture conditions (cholesterol levels vary with confluency).
    Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Framework for Future Research

How to formulate a PICOT-compliant research question for this compound studies?

  • Methodological Answer : Use the PICOT framework:
  • P opulation: Human fibroblasts vs. murine hepatocytes.
  • I ntervention: this compound staining under hypoxic vs. normoxic conditions.
  • C omparison: this compound vs. fluorescent cholesterol analogs.
  • O utcome: Quantification of membrane cholesterol redistribution.
  • T ime: Acute (1 hr) vs. chronic (48 hr) exposure.
    This structure ensures hypothesis-driven experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.